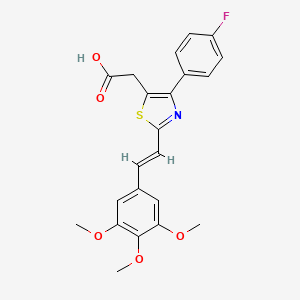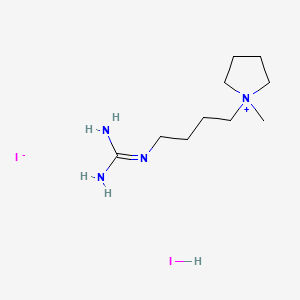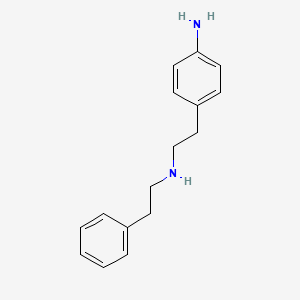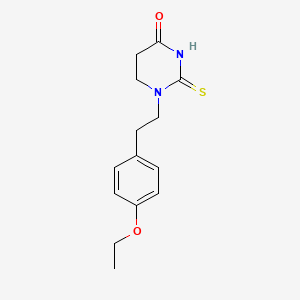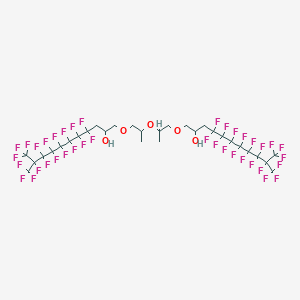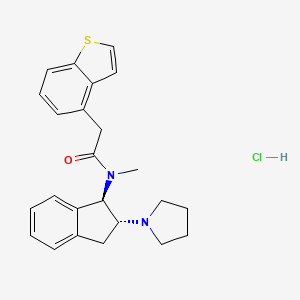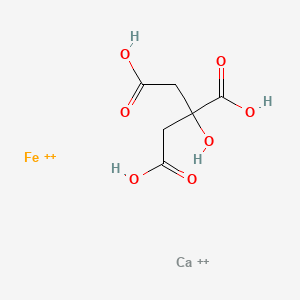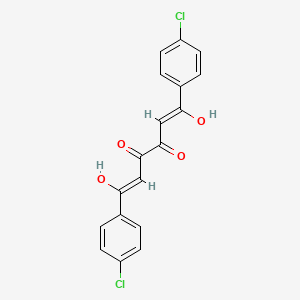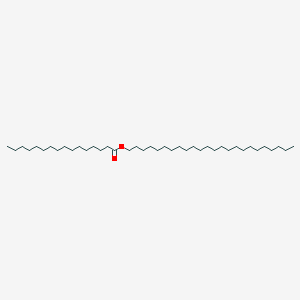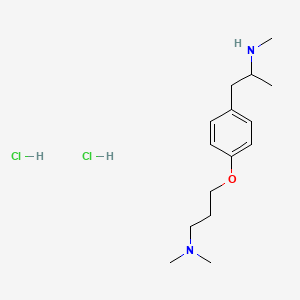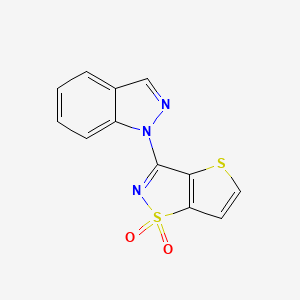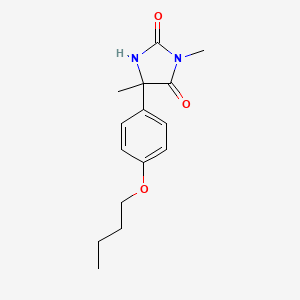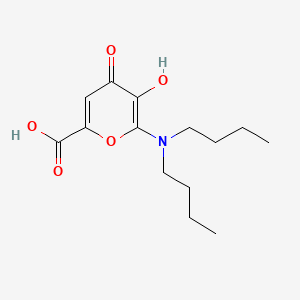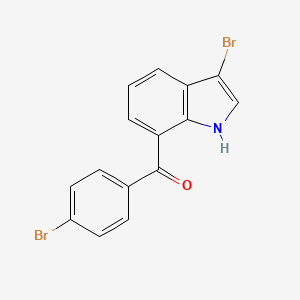
3-Bromo-7-(4-bromobenzoyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(4-bromobenzoyl)indole is a chemical compound with the molecular formula C15H9Br2NO It is known for its unique structure, which includes both indole and bromobenzoyl groups
Preparation Methods
The preparation of 3-Bromo-7-(4-bromobenzoyl)indole involves several synthetic routes. One common method includes the halogenation of 7-(4-bromobenzoyl)indole in tetrahydrofuran in the presence of acid to obtain 3,3-dihalo-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. This intermediate is then subjected to a reduction reaction in tetrahydrofuran under the action of acetic acid and zinc powder to yield this compound . The method is characterized by easily obtained raw materials, mild reaction conditions, simple operation, high yield, and high purity, making it suitable for industrial production .
Chemical Reactions Analysis
3-Bromo-7-(4-bromobenzoyl)indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like zinc powder and acetic acid.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include tetrahydrofuran, hydrochloric acid, acetic acid, and zinc powder . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-7-(4-bromobenzoyl)indole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in drug development and pharmaceutical applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(4-bromobenzoyl)indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Bromo-7-(4-bromobenzoyl)indole can be compared with other indole derivatives, such as:
7-(4-Bromobenzoyl)indole: Similar in structure but lacks the additional bromine atom at the 3-position.
Indole-3-acetic acid: A plant hormone with a different functional group but shares the indole nucleus.
Bromfenac: A nonsteroidal anti-inflammatory drug with a similar bromobenzoyl group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1279501-08-4 |
|---|---|
Molecular Formula |
C15H9Br2NO |
Molecular Weight |
379.05 g/mol |
IUPAC Name |
(3-bromo-1H-indol-7-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C15H9Br2NO/c16-10-6-4-9(5-7-10)15(19)12-3-1-2-11-13(17)8-18-14(11)12/h1-8,18H |
InChI Key |
NPVOEMRAKUFYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=C(C=C3)Br)NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



